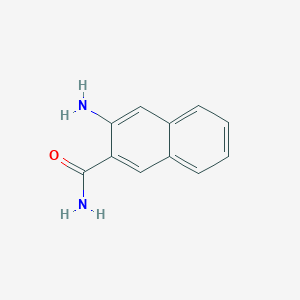

3-aMino-2-naphthaMide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2-naphthamide: is an organic compound with the molecular formula C₁₁H₁₀N₂O It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and an amide group at the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Ammonia Bubbling Method: One common method involves bubbling ammonia into a suspension of benzoisatoic anhydride in ethanol for two days.

Benzoyl Isothiocyanate Method: Another method involves adding a solution of benzoyl isothiocyanate to a stirred mixture of 3-amino-2-naphthalenecarboxamide in ether.

Industrial Production Methods: Industrial production methods for 3-amino-2-naphthamide typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Amino-2-naphthamide can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Amino alcohols.

Substitution: Various substituted naphthamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Amino-2-naphthamide is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the development of fluorescence probes for detecting specific ions or molecules .

Biology: In biological research, this compound derivatives have been studied for their inhibitory activity against enzymes such as monoamine oxidase and cholinesterase, making them potential candidates for treating neurological disorders .

Medicine: The compound’s derivatives are being explored for their therapeutic potential in treating diseases like Alzheimer’s and Parkinson’s due to their enzyme inhibitory properties .

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 3-amino-2-naphthamide and its derivatives often involves the inhibition of specific enzymes. For example, certain derivatives inhibit monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting antidepressant effects . The compound’s interaction with molecular targets and pathways is typically studied using molecular docking simulations and enzyme kinetics.

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-naphthoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

2-Aminonaphthalene: Lacks the amide group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Amino-2-naphthamide is unique due to its dual functional groups (amino and amide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-Amino-2-naphthamide (C₁₁H₉N₂O) is an organic compound recognized for its significant biological activities, particularly in the fields of biochemistry and pharmacology. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C₁₁H₉N₂O

- Molecular Weight : Approximately 175.19 g/mol

- Functional Groups : Contains both an amino group and an amide group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes:

- Monoamine Oxidase (MAO) Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on MAO, which is crucial for neurotransmitter metabolism. For instance, one derivative showed an IC₅₀ value of 0.294 μM for MAO-A inhibition, while another demonstrated an IC₅₀ of 0.519 μM for MAO-B inhibition.

- Cholinesterase Inhibition : The compound also inhibits cholinesterase enzymes, which are vital in neurotransmission processes.

Anticancer Activity

Case studies have highlighted the potential of this compound derivatives as anticancer agents:

- A derivative was found to have a GI₅₀ value ranging from 88 to 200 nM against cancer cell lines, indicating potent antitumor activity .

- Structural modifications have been shown to enhance potency, with some derivatives outperforming others significantly in biological assays .

Interaction with Urokinase-type Plasminogen Activator

This compound has been identified as a modulator of urokinase-type plasminogen activator (uPA), which plays a critical role in fibrinolysis and tissue remodeling. Its binding affinity suggests potential therapeutic applications in cancer treatment and wound healing.

Summary of Research Findings

Synthesis and Structure-Activity Relationships

The synthesis of this compound can be achieved through various methodologies involving chemical reactions that introduce the amino and amide functional groups onto the naphthalene ring. Studies have emphasized the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of derivatives .

Eigenschaften

IUPAC Name |

3-aminonaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHCDVQMLWBDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.